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Compound of Interest

Compound Name:
(Z)-6,7-dichloro-3-

(hydroxyimino)indolin-2-one

Cat. No.: B1680095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NS309, with the chemical name 6,7-dichloro-1H-indole-2,3-dione 3-oxime, is a potent small

molecule activator of small- and intermediate-conductance calcium-activated potassium

channels (KCa2.x, also known as SK channels, and KCa3.1, also known as IK channels).[1] It

is a valuable pharmacological tool for studying the physiological roles of these channels in

various cellular processes, including neuronal excitability and smooth muscle relaxation. This

document provides a comprehensive overview of the available spectroscopic information for

NS309 and its mechanism of action, presented in a format tailored for researchers in the field

of drug discovery and development.

While specific, publicly available experimental spectra for NS309 are not readily found in the

literature, this guide presents representative spectroscopic data for a closely related isatin

oxime derivative to provide insight into the expected spectral characteristics. Furthermore,

detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) are provided as a practical reference for the analysis of

NS309 and similar small molecules.

Spectroscopic Data of a Representative Isatin
Oxime Derivative
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The following tables summarize the spectroscopic data for 3-hydrazono-indoline-2-one, a

compound structurally related to NS309. This data is presented to illustrate the typical spectral

features of the isatin oxime scaffold.

Table 1: ¹H NMR Spectroscopic Data for 3-hydrazono-indoline-2-one

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

10.68 s 1H N-H (Isatin)

10.55 d 1H -NH₂

9.55 d 1H -NH₂

6.85 - 7.37 m 4H Ar-H

Table 2: ¹³C NMR Spectroscopic Data for 3-hydrazono-indoline-2-one

Chemical Shift (δ) ppm Assignment

110 - 138 Ar-C

162 C=O

164 C=N

Table 3: IR Spectroscopic Data for 3-hydrazono-indoline-2-one

Wavenumber (cm⁻¹) Assignment

3350 N-H

3143 N-H (Isatin)

1655 C=O

1583 C=N
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Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of small

organic molecules like NS309.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure of the compound by analyzing the chemical

environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of

solvent will depend on the solubility of the compound.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and

a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are typically referenced

to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder

and press it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.
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Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization

(APCI).

Data Acquisition:

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatograph (LC-MS).

Acquire the mass spectrum in either positive or negative ion mode, depending on the

analyte's ability to be protonated ([M+H]⁺) or deprotonated ([M-H]⁻).

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass

analyzer is used to obtain accurate mass measurements, which can be used to determine

the elemental formula.

Signaling Pathway of NS309
NS309 acts as a positive modulator of KCa2 (SK) and KCa3.1 (IK) channels. It enhances the

apparent Ca²⁺ sensitivity of these channels, leading to their activation at lower intracellular

Ca²⁺ concentrations. This activation results in an efflux of K⁺ ions from the cell, causing

hyperpolarization of the cell membrane.
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Caption: Mechanism of action of NS309 on KCa channels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680095?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

